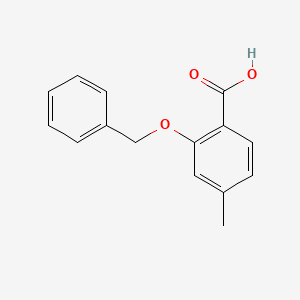

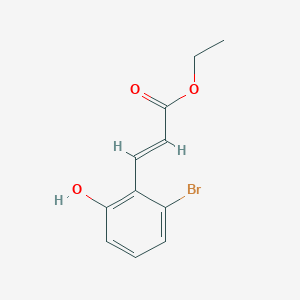

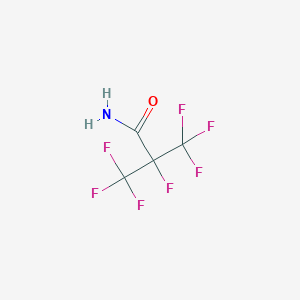

![molecular formula C16H20Mo B6296536 Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)] CAS No. 32877-00-2](/img/structure/B6296536.png)

Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)]

Übersicht

Beschreibung

Bis(ethylbenzene)molybdenum is a molybdenum-based organometallic compound . It is used as a precursor chemical for semiconductors and other high technology applications . It is also used in the vapor deposition of molybdenum oxide .

Synthesis Analysis

Bis(ethylbenzene)molybdenum has been used in the vapor deposition of molybdenum oxide . It has been tested alongside other molybdenum precursors for this purpose . The growth window for bis(ethylbenzene)molybdenum is 135–150°C .Molecular Structure Analysis

The molecular structure of bis(ethylbenzene)molybdenum is complex and depends on the Mo loading and synthesis technique employed . Alternately dosing bis(ethylbenzene)molybdenum and water generates uniform polymolybdates at all loadings .Chemical Reactions Analysis

Bis(ethylbenzene)molybdenum has been used in the vapor deposition of molybdenum oxide . It achieved loadings of 0.5, 1.1, and 1.9 Mo/nm² on alumina powder after one, two, and five cycles, respectively, using atomic layer deposition techniques .Physical And Chemical Properties Analysis

Bis(ethylbenzene)molybdenum is a dark green liquid . It is air sensitive . Its chemical formula is [(C2H5)xC6H(6-x)]2Mo .Wissenschaftliche Forschungsanwendungen

- Bis(ethylbenzene)molybdenum serves as a precursor for molybdenum oxide vapor deposition. Researchers have explored its use in atomic layer deposition (ALD) to create highly conformal thin films on complex surfaces . These films can be employed as catalysts for industrially relevant reactions, including selective oxidation, olefin polymerization, and olefin metathesis. By depositing molybdenum oxide with atomic precision, ALD allows for better control and understanding of surface species, aiding in rational catalyst design.

Catalysis and Surface Chemistry

Wirkmechanismus

Target of Action

Bis(ethylbenzene)molybdenum is primarily used in the vapor deposition of molybdenum oxide . It is a molybdenum precursor that interacts with alumina powder, a high surface area support . The primary targets are therefore the alumina powder surfaces where the molybdenum oxide is to be deposited.

Mode of Action

Bis(ethylbenzene)molybdenum interacts with its targets through a process known as atomic layer deposition . This process involves alternating pulses of a metal precursor (in this case, bis(ethylbenzene)molybdenum) and an oxygen source to deposit thin films with atomic precision . The compound achieves linear growth rates on alumina powder, indicating its successful interaction with the target .

Biochemical Pathways

The biochemical pathways involved in the action of bis(ethylbenzene)molybdenum are related to the synthesis of the molybdenum cofactor (Mo-cofactor). This cofactor is synthesized by a highly conserved biosynthetic pathway that can be divided into four steps, each producing a specific biochemical intermediate . The Mo-cofactor is essential for the function of more than 50 enzymes, most of which occur in prokaryotes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of bis(ethylbenzene)molybdenum is limited. It’s known that the compound is a dark green liquid with a boiling point of 150-170°c at 1mmhg . It’s also air sensitive , which may impact its stability and hence, bioavailability.

Result of Action

The result of bis(ethylbenzene)molybdenum’s action is the deposition of molybdenum oxide on alumina powder surfaces . This deposition is crucial for the creation of supported molybdenum oxide catalysts, which have applications in several industrially relevant reactions .

Action Environment

The action of bis(ethylbenzene)molybdenum is influenced by environmental factors such as temperature. The growth window for the compound is 135–150°C . Additionally, the compound is air sensitive , suggesting that its action, efficacy, and stability might be affected by exposure to air.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethylbenzene;molybdenum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10.Mo/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMJULNQFSGMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1.CCC1=CC=CC=C1.[Mo] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Mo | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylbenzene;molybdenum | |

CAS RN |

32877-00-2 | |

| Record name | Bis[(1,2,3,4,5,6-η)-ethylbenzene]molybdenum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32877-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(ethylbenzene)molybdenum mixture | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

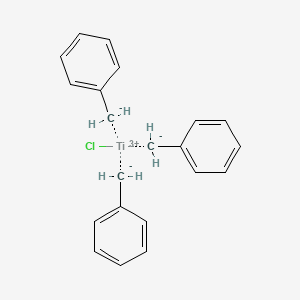

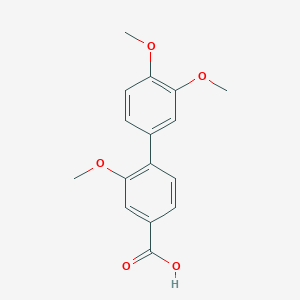

![3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%](/img/structure/B6296520.png)